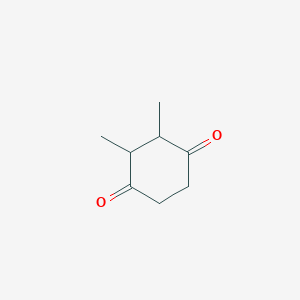

2,3-Dimethylcyclohexane-1,4-dione

Description

Historical Context and Evolution of Cyclohexanedione Chemistry

The study of cyclohexanediones has a rich history, forming a fundamental chapter in the development of synthetic organic chemistry. These six-membered carbocyclic rings, featuring two ketone functionalities, have long been recognized as versatile building blocks. The parent compounds, 1,3-cyclohexanedione (B196179) and 1,4-cyclohexanedione (B43130), have been known for over a century and their chemistry continues to be explored.

Historically, 1,3-cyclohexanedione was prepared through the semi-hydrogenation of resorcinol. nih.gov This compound is notable for existing predominantly in its more stable enol tautomer. Its derivatives, such as 5,5-dimethyl-1,3-cyclohexanedione (dimedone), have become standard reagents in organic chemistry, used for the characterization of aldehydes and in various synthetic transformations. studycorgi.com Another related compound, 2,2-dimethyl-1,3-dioxane-4,6-dione, known as Meldrum's acid, was first synthesized in the early 20th century and has since been recognized for its exceptional acidity and wide-ranging utility in synthesis. researchgate.net

The synthesis of 1,4-cyclohexanedione was historically achieved through a two-step process starting from the base-catalyzed self-condensation of diethyl succinate, followed by hydrolysis and decarboxylation of the resulting intermediate. wikipedia.org This isomer serves as a key precursor in the synthesis of various other molecules, including those with applications in materials science. google.com The foundational chemistry of these parent diones has paved the way for investigating more complex, substituted analogues like 2,3-dimethylcyclohexane-1,4-dione, where the addition of substituents introduces new layers of structural complexity and synthetic potential.

Significance of this compound within the Dione (B5365651) Class

Within the diverse family of cyclohexanediones, this compound stands out due to the specific placement of its methyl groups. This substitution pattern imparts distinct structural and stereochemical properties that influence its reactivity and potential applications in targeted synthesis.

Structural Peculiarities and Stereochemical Considerations

The structure of this compound is defined by a cyclohexane (B81311) ring with carbonyl groups at positions 1 and 4, and methyl groups at the adjacent positions 2 and 3. The presence of chiral centers at both carbon 2 and carbon 3 gives rise to stereoisomerism.

The molecule can exist as two diastereomers: cis-2,3-dimethylcyclohexane-1,4-dione, where the methyl groups are on the same face of the ring, and trans-2,3-dimethylcyclohexane-1,4-dione, where they are on opposite faces. Each of these diastereomers is chiral and can exist as a pair of enantiomers. This stereochemical richness is a key feature of the compound, offering opportunities for stereoselective synthesis. The conformational analysis of these isomers is complex, as the chair or boat-like conformations of the cyclohexane ring will be influenced by the steric and electronic interactions between the two ketone groups and the two methyl groups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₈H₁₂O₂ | nih.gov |

| IUPAC Name | This compound | nih.gov |

| Molar Mass | 140.18 g/mol | nih.gov |

Relevance in Advanced Organic Synthesis Strategies

While specific, widespread applications of this compound in total synthesis are not extensively documented in mainstream literature, its structure suggests significant potential as a specialized building block. The reactivity of the cyclohexanedione framework is well-established, serving as a precursor for a variety of molecular scaffolds. researchgate.net

The 1,4-dione functionality allows for a range of chemical transformations. For instance, it can be a precursor to the corresponding 2,3-dimethylhydroquinone (B130011) through reduction and aromatization. Hydroquinones are important structural motifs in many natural products and functional materials. Furthermore, the carbonyl groups can participate in condensation reactions with various nucleophiles to construct complex heterocyclic systems. The presence and stereochemistry of the two methyl groups can be expected to direct the stereochemical outcome of such reactions, making it a potentially valuable substrate for asymmetric synthesis.

The general class of cyclohexanediones has been used to synthesize a variety of heterocyclic compounds, some with potential biological activity. nih.govnih.gov For example, unsubstituted 1,4-cyclohexanedione is used to prepare tetrahydro-4H-chromene and tetrahydrobenzo[d]thiazole derivatives. nih.gov It is plausible that this compound could be employed in similar reaction schemes to produce more highly substituted and stereochemically defined heterocyclic products. The development of synthetic libraries based on cyclohexen-1,4-dione scaffolds highlights the interest in this class of molecules for discovering new bioactive compounds. nih.gov

Structure

3D Structure

Properties

CAS No. |

55050-27-6 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2,3-dimethylcyclohexane-1,4-dione |

InChI |

InChI=1S/C8H12O2/c1-5-6(2)8(10)4-3-7(5)9/h5-6H,3-4H2,1-2H3 |

InChI Key |

WURIYEBCSPUSDX-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(C(=O)CCC1=O)C |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 2,3 Dimethylcyclohexane 1,4 Dione

Intramolecular Transformations and Conformational Dynamics

The study of intramolecular transformations and conformational dynamics provides crucial insights into the behavior of cyclic molecules like 2,3-dimethylcyclohexane-1,4-dione. These investigations delve into the subtle interplay of electronic and steric effects that govern the molecule's preferred shapes and the energetic barriers between them.

Investigations into Keto-Enol Tautomerism in Cyclohexanediones

Keto-enol tautomerism is a fundamental concept in organic chemistry, describing an equilibrium between a keto form (a ketone or aldehyde) and an enol form (an alcohol adjacent to a C=C double bond). libretexts.org In cyclohexanediones, this equilibrium is influenced by several factors, including substitution, conjugation, hydrogen bonding, and aromaticity. masterorganicchemistry.com While the keto form is generally more stable, the enol form can be significantly populated, particularly when intramolecular hydrogen bonding can occur, such as in 1,2- and 1,3-dicarbonyl systems. masterorganicchemistry.comnih.gov

For 1,3-cyclohexanedione (B196179), proton magnetic resonance studies have shown that the keto-enol equilibrium is complex and can be influenced by solvent and concentration. researchgate.net In chloroform, both monomeric and dimeric enol forms are observed. researchgate.net The presence of substituents, such as in 5,5-dimethylcyclohexane-1,3-dione, can shift the equilibrium, in this case, favoring the keto form more than in the unsubstituted molecule. researchgate.net Theoretical studies on α-cyclodiones have also explored the thermodynamics of keto-enol tautomerization, indicating that the process is influenced by the ring size and can be assisted by water molecules. researchgate.net

In the case of this compound, the two carbonyl groups are in a 1,4-relationship, which precludes the formation of a stabilizing intramolecular hydrogen bond in the enol form. Consequently, the equilibrium is expected to lie heavily on the side of the diketo tautomer. The stability of the enol form is also affected by the degree of substitution on the double bond; however, without the added stability of intramolecular hydrogen bonding, this effect is less pronounced. libretexts.org

Conformational Analysis of the Six-Membered Ring System

The six-membered ring of cyclohexane (B81311) and its derivatives is not planar but exists predominantly in a chair conformation to minimize angle and torsional strain. In substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, and the ring can undergo a "ring flip" to interconvert between two chair conformations. libretexts.org

For disubstituted cyclohexanes, such as this compound, the relative stability of different conformations is determined by the steric interactions of the substituents. libretexts.org Generally, a conformation with both substituents in equatorial positions is more stable than one with both in axial positions due to the avoidance of unfavorable 1,3-diaxial interactions. libretexts.org

In the case of cis-1,4-dimethylcyclohexane, the two chair conformers are equivalent, each having one axial and one equatorial methyl group. spcmc.ac.in For trans-1,4-dimethylcyclohexane, the diequatorial conformer is significantly more stable than the diaxial conformer. spcmc.ac.in The presence of the carbonyl groups in this compound introduces planar sp²-hybridized centers, which flattens the ring compared to cyclohexane. This flattening can influence the energetic preference for equatorial substitution. Studies on related bicyclic analogues of cyclohexane-1,4-dione have shown that the ring can exist in various conformations, including chair and boat forms, and can be in a state of conformational equilibrium. scholaris.cauwindsor.ca

Electrophilic and Nucleophilic Reaction Pathways

The reactivity of this compound is characterized by the electrophilic nature of its carbonyl carbons and the nucleophilicity of the enolate anions formed at the α-carbons.

Reactions at Carbonyl Centers: Oxidation and Reduction Processes

The carbonyl groups of this compound are susceptible to attack by nucleophiles and can undergo both oxidation and reduction reactions. Reduction of the carbonyl groups can lead to the corresponding diols, while oxidation is less common for ketones.

Specific oxidizing and reducing agents will yield different products. For instance, strong reducing agents like lithium aluminum hydride would likely reduce both carbonyls to hydroxyl groups, forming 2,3-dimethylcyclohexane-1,4-diol. Milder, more selective reagents could potentially lead to the reduction of only one carbonyl group.

Reactions at Alpha-Carbons: Substitution and Condensation Reactions

The hydrogen atoms on the carbons alpha to the carbonyl groups (α-hydrogens) in this compound are acidic due to the electron-withdrawing effect of the carbonyls and the resonance stabilization of the resulting enolate anion. libretexts.orglibretexts.org This allows for a variety of substitution and condensation reactions to occur at these positions. libretexts.org

Base-catalyzed halogenation, for example, can occur at the α-carbon. pdx.edu The formation of an enolate anion is a key step in many carbon-carbon bond-forming reactions. youtube.com The presence of two carbonyl groups in a 1,4-relationship means that enolization can occur on either side of each carbonyl.

The enolate of this compound can act as a nucleophile and participate in condensation reactions with electrophiles such as aldehydes. lookchem.com This type of reaction, often an aldol (B89426) condensation, results in the formation of a new carbon-carbon bond. youtube.com

For example, the condensation of 2-acylcyclohexane-1,3-diones with aromatic aldehydes in the presence of secondary amines has been shown to yield various products, including enaminodiketones and chromene derivatives. lookchem.com While this is a 1,3-dione system, similar reactivity can be anticipated for 1,4-diones. The reaction of 1,4-cyclohexanedione (B43130) with malononitrile (B47326) and benzaldehyde (B42025) derivatives leads to the formation of tetrahydro-4H-chromene derivatives. nih.gov These reactions highlight the utility of cyclohexanediones as building blocks in the synthesis of more complex heterocyclic systems. nih.gov The specific products of the condensation of this compound with aldehydes would depend on the reaction conditions and the structure of the aldehyde used.

Diazotization Reactions with Aromatic Amines

The conversion of a primary aromatic amine into its corresponding diazonium salt is known as diazotization. byjus.comvedantu.com This process, first reported by German industrial chemist Peter Griess in 1858, typically involves the reaction of an aromatic amine with nitrous acid in the presence of another acid. byjus.comunacademy.com The nitrous acid is usually generated in situ from the reaction of sodium nitrite (B80452) with a mineral acid, such as hydrochloric acid. vedantu.comchemicalnote.com

The mechanism of diazotization involves several key steps: vedantu.com

Formation of the Nitrosonium Ion: Nitrous acid is protonated by the strong acid, leading to the loss of a water molecule and the formation of the highly reactive nitrosonium ion (NO⁺), which acts as an electrophile. vedantu.com

Attack by the Amine: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the nitrosonium ion. vedantu.com

Formation of Diazonium Salt: A series of proton transfers and the elimination of a water molecule ultimately lead to the formation of the diazonium salt, characterized by its N≡N triple bond. vedantu.com

While the general principles of diazotization are well-established for simple aromatic amines, the reaction with this compound would involve the dione (B5365651) acting as the substrate to which an aromatic amine, previously converted to a diazonium salt, would couple. However, specific literature detailing the direct diazotization of this compound itself is not available, as this compound is not a primary aromatic amine. Instead, it would participate in subsequent coupling reactions with an aryl diazonium salt.

The general reaction can be represented as: Aromatic Amine + Nitrous Acid + Mineral Acid → Diazonium Salt + Water vedantu.com

Cycloaddition Reactions and Annulation Chemistry

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. In the context of this compound, these reactions open pathways to complex polycyclic and heterocyclic systems.

[3+2] Cycloaddition Pathways

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, involve the reaction of a 1,3-dipole with a dipolarophile to form a five-membered ring. uchicago.edu While specific examples detailing [3+2] cycloadditions directly with this compound are not prevalent in the provided search results, the dione's carbon-carbon double bonds (in its enol form) or carbonyl groups could potentially act as dipolarophiles.

Common 1,3-dipoles used in such reactions include:

Nitrile oxides

Azomethine ylides

Nitrones

Azides

Diazoalkanes uchicago.edu

The reaction of such dipoles with an alkene or alkyne leads to the formation of various five-membered heterocyclic rings. For instance, the reaction of a nitrile oxide with an alkene yields an isoxazoline. The mechanism involves the concerted addition of the 1,3-dipole to the dipolarophile. youtube.com The regioselectivity and stereoselectivity of these reactions are often influenced by the electronic and steric properties of both the dipole and the dipolarophile.

Applications in Heterocyclic Ring Formation

Cyclohexane-1,4-dione, a related compound, serves as a versatile starting material for the synthesis of various heterocyclic systems. nih.gov These syntheses often proceed through initial condensation or multicomponent reactions to form an intermediate that then undergoes cyclization. For example, the reaction of cyclohexane-1,4-dione with malononitrile and various aldehydes can yield tetrahydro-4H-chromene derivatives. nih.gov

Similarly, this compound can be envisioned as a precursor for a variety of heterocyclic structures. For instance, its reaction with reagents like hydrazines could lead to the formation of fused pyridazine (B1198779) systems. The Hantzsch thiazole (B1198619) synthesis, involving the reaction of a dione with elemental sulfur and an isothiocyanate, provides a route to tetrahydrobenzo[d]thiazole derivatives from cyclohexane-1,4-dione. nih.gov These examples highlight the potential of the dione scaffold in constructing diverse heterocyclic rings, a strategy that would be applicable to its 2,3-dimethyl derivative.

Advanced Mechanistic Studies of Key Transformations

Understanding the intricate details of reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. For a molecule like this compound, mechanistic studies would focus on identifying transient species and elucidating the precise pathways of its transformations.

Detailed Mechanistic Pathways in Functionalization Reactions

The functionalization of this compound can proceed through various pathways, depending on the reagents and conditions employed. For instance, enolate formation is a key initial step for many reactions, allowing for subsequent alkylation or acylation. The regioselectivity of enolate formation (i.e., which α-carbon is deprotonated) would be a critical aspect to study, influenced by the steric hindrance of the methyl groups and the choice of base.

In reactions involving electrophilic addition to the carbonyl groups, such as the formation of cyanohydrins or hemiacetals, the mechanism involves nucleophilic attack on the carbonyl carbon. The stereochemistry of this attack would be of interest, potentially leading to diastereomeric products due to the existing stereocenters in the molecule.

Mechanistic investigations would employ a combination of experimental techniques (e.g., kinetic studies, isotopic labeling, trapping of intermediates) and computational methods (e.g., density functional theory calculations) to map out the energy profiles of reaction pathways and to characterize the structures of transition states and intermediates.

Spectroscopic and Advanced Structural Characterization of 2,3 Dimethylcyclohexane 1,4 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 2,3-Dimethylcyclohexane-1,4-dione, various NMR experiments provide detailed information about its proton and carbon framework, stereochemistry, and dynamic processes.

Proton (¹H) and Carbon-13 (¹³C) NMR Elucidations

While direct experimental spectra for this compound are not widely published, a detailed prediction of its ¹H and ¹³C NMR spectra can be made based on established principles and data from analogous structures. The molecule's symmetry, or lack thereof depending on the stereoisomer (cis or trans), dictates the number of unique signals. In a trans configuration, for example, a C₂ axis of symmetry would render the two methyl groups, the two methine protons, and the two carbonyl carbons equivalent, simplifying the spectra.

Predicted ¹H NMR Spectral Data: The proton spectrum is expected to show signals for the methyl protons, the methine protons at the C2 and C3 positions, and the methylene (B1212753) protons at the C5 and C6 positions. The chemical shifts are influenced by the adjacent carbonyl groups, which deshield nearby protons.

Predicted ¹³C NMR Spectral Data: The carbon spectrum will feature distinct signals for the carbonyl carbons, the methine carbons bearing the methyl groups, the methyl carbons themselves, and the methylene carbons of the ring. The carbonyl carbons are expected to resonate significantly downfield, a characteristic feature of ketones. nih.govchemrxiv.orgresearchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Signal Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Notes |

| C1, C4 | Carbonyl | - | ~205-215 | Typical range for ketone carbonyls. |

| C2, C3 | Methine (CH) | ~2.5 - 3.0 | ~45-55 | Alpha to a carbonyl group. |

| C5, C6 | Methylene (CH₂) | ~2.2 - 2.6 | ~35-45 | Beta to a carbonyl group. |

| -CH₃ | Methyl | ~1.0 - 1.3 | ~15-20 | Attached to a saturated ring system. |

Two-Dimensional (2D) NMR Techniques for Connectivity Assignments

To unambiguously assign the predicted signals and confirm the molecular structure, 2D NMR experiments are essential. youtube.com These techniques reveal correlations between nuclei, mapping out the atomic connectivity.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would be used to identify protons that are coupled to each other, typically on adjacent carbons. sdsu.edu Expected correlations would include cross-peaks between the methine protons (H2/H3) and their adjacent methyl and methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It would definitively link each signal in the ¹H spectrum to a specific signal in the ¹³C spectrum, for instance, confirming the attachment of the methyl protons to the C2/C3 methine carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two or three bonds. sdsu.edunih.gov It is crucial for piecing together the carbon skeleton. For example, the methyl protons would show a correlation to the adjacent methine carbon (a two-bond correlation) and the other methyl-bearing carbon (a three-bond correlation), confirming the 2,3-dimethyl substitution pattern.

Specialized NMR Applications in Conformational and Tautomeric Studies

The six-membered ring of this compound is not planar and can undergo dynamic processes such as ring inversion and tautomerism, which can be studied using specialized NMR techniques.

Conformational Studies: Like cyclohexane (B81311), the ring of this dione (B5365651) is expected to adopt a chair conformation primarily. However, other conformers like a twist-boat may exist in equilibrium. researchgate.net The methyl substituents can be in either axial or equatorial positions. Variable-temperature NMR studies can be employed to "freeze out" these conformations at low temperatures, allowing for the observation of individual conformers and the calculation of the energy barriers between them. rsc.org

Tautomeric Studies: The presence of protons on the carbons alpha to the carbonyl groups (C2 and C3) allows for the possibility of keto-enol tautomerism. nanalysis.comyoutube.com In solution, an equilibrium may exist between the diketo form and its corresponding enol form (2,3-dimethyl-4-hydroxycyclohex-2-en-1-one). NMR spectroscopy is a powerful tool to quantify the ratio of these tautomers in different solvents and at various temperatures, providing insight into their relative stabilities. researchgate.netasu.edu Studies on similar molecules like 5,5-dimethylcyclohexane-1,3-dione (dimedone) have extensively used NMR to investigate this equilibrium. nanalysis.com

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive information about the molecular structure in the solid state, including precise bond lengths, bond angles, and conformational details. While a specific crystal structure for this compound has not been publicly reported, analysis of related structures, such as derivatives of dimedone, provides a strong basis for what would be expected. researchgate.netnih.gov

A crystallographic analysis would be expected to confirm:

The cyclohexane ring adopting a chair or a slightly distorted chair conformation.

The relative stereochemistry (cis or trans) of the two methyl groups.

The precise bond lengths and angles, which can reveal effects of ring strain and substituent interactions.

Table 2: Expected Bond Parameters from X-ray Crystallography

| Bond | Bond Type | Expected Bond Length (Å) | Notes |

| C=O | Carbonyl Double Bond | 1.20 - 1.22 | Standard length for a ketone. |

| C-C (ring) | Single Bond | 1.52 - 1.54 | Typical sp³-sp³ carbon bond. |

| C-C (methyl) | Single Bond | 1.51 - 1.53 | Typical sp³-sp³ carbon bond. |

| C-H | Single Bond | ~0.96 - 1.10 | Length is typically normalized in refinements. |

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis

Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound would be dominated by absorptions corresponding to its carbonyl and alkyl groups.

The key vibrational modes expected are:

C=O Stretch: A strong, sharp absorption band characteristic of the carbonyl group in a saturated six-membered ring ketone is expected around 1715 cm⁻¹.

C-H Stretch: Absorptions corresponding to the stretching of the C-H bonds of the methyl and methylene groups would appear just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range).

C-H Bend: Methylene and methyl scissoring, rocking, and wagging vibrations would be observed in the fingerprint region (below 1500 cm⁻¹).

Table 3: Predicted Principal FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2960-2850 | C-H Stretch (Alkyl) | Medium-Strong |

| ~1715 | C=O Stretch (Ketone) | Strong |

| ~1465 | C-H Bend (CH₂ Scissoring) | Medium |

| ~1375 | C-H Bend (CH₃ Symmetric Bend) | Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and can offer structural clues based on its fragmentation pattern. libretexts.org

For this compound (C₈H₁₂O₂), the molecular weight is 140.18 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M⁺˙) at m/z = 140. Upon ionization, the molecular ion can undergo fragmentation. Common fragmentation pathways for cyclic ketones include alpha-cleavage, where the bond adjacent to the carbonyl group breaks. thieme-connect.dechemguide.co.uk The fragmentation of the closely related 2,3-dimethylcyclohexadiene-1,4-dione suggests that the loss of methyl groups and carbonyl groups are likely fragmentation pathways. researchgate.net

Table 4: Predicted Key Ions in the Mass Spectrum

| m/z Value | Proposed Ion/Fragment | Fragmentation Pathway |

| 140 | [C₈H₁₂O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [M - CH₃]⁺ | Loss of a methyl radical. |

| 112 | [M - CO]⁺˙ | Loss of carbon monoxide. |

| 84 | [M - 2CO]⁺˙ or [C₆H₁₂]⁺˙ | Loss of two carbonyl groups. |

| 69 | [C₄H₅O]⁺ | Result of ring cleavage and rearrangement. |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation. |

Complementary Analytical Techniques

Advanced analytical methods are crucial for a comprehensive understanding of a compound's electronic structure, thermal stability, and intermolecular interactions. The following sections discuss the application of UV-Vis spectroscopy, thermal analysis, and Hirshfeld surface analysis in the context of this compound.

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For a diketone like this compound, the carbonyl groups (C=O) are the primary chromophores. One would expect to observe a weak n→π* transition at a longer wavelength and a more intense π→π* transition at a shorter wavelength. The exact positions (λmax) and intensities (ε) of these absorption bands are influenced by the molecular structure and the solvent used.

However, a comprehensive search of scientific databases and literature reveals no specific experimental UV-Vis absorption data for this compound. While data for other substituted cyclohexanediones, such as 5,5-dimethylcyclohexane-1,3-dione, is available, direct comparison is not appropriate for providing precise data for the title compound. nist.gov

Table 4.5.1-1: Hypothetical UV-Vis Absorption Data for this compound

| Electronic Transition | Expected Wavelength Range (nm) | Expected Molar Absorptivity (ε) |

|---|---|---|

| n→π* | 270 - 300 | Low |

| π→π* | 180 - 220 | High |

Note: This table is illustrative and based on general principles for ketones. No published experimental data was found for this compound.

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to investigate the thermal stability and phase behavior of materials. TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition and volatilization. DTA measures the temperature difference between a sample and an inert reference, revealing exothermic and endothermic events such as melting, crystallization, and decomposition.

Specific TGA and DTA data for this compound are not available in the reviewed literature. For a compound of this nature, a TGA thermogram would be expected to show a stable baseline until the onset of thermal decomposition. The temperature at which mass loss begins would indicate its thermal stability. A DTA curve would show an endothermic peak corresponding to its melting point, followed by exothermic peaks if the decomposition process releases heat. The combination of TGA and DTA can distinguish between physical transitions (like melting, with no mass loss) and chemical events (like decomposition, with mass loss). uni-siegen.deabo.fiu-szeged.huuomustansiriyah.edu.iq

Table 4.5.2-1: Expected Thermal Events for this compound

| Thermal Event | Technique | Expected Observation |

|---|---|---|

| Melting | DTA | Endothermic Peak |

| Decomposition | TGA / DTA | Mass Loss / Exothermic Peaks |

Note: This table represents expected behavior. No published experimental TGA or DTA data was found for this compound.

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as the normalized contact distance (dnorm) onto the Hirshfeld surface, regions of close intermolecular contacts can be identified. Two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts (e.g., H···H, O···H, C···H).

A Hirshfeld surface analysis for this compound has not been reported in the scientific literature. Such an analysis would require single-crystal X-ray diffraction data, which also appears to be unavailable. If this analysis were performed, it would provide valuable insights into the packing of the molecules in the solid state and the nature and relative importance of the intermolecular forces, such as van der Waals forces and any potential weak C-H···O hydrogen bonds, that stabilize the crystal structure. nih.govresearchgate.net

Computational Chemistry and Theoretical Modeling of 2,3 Dimethylcyclohexane 1,4 Dione

Quantum Mechanical Studies: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum mechanical methods, particularly Density Functional Theory (DFT) and ab initio calculations, form the bedrock of theoretical investigations into the properties of 2,3-dimethylcyclohexane-1,4-dione. These first-principles approaches solve the electronic structure of the molecule to predict its geometry, energy, and other electronic properties with high accuracy.

Geometry optimization is a fundamental computational step to locate the minimum energy structure of a molecule. For this compound, this involves determining the most stable arrangement of its atoms, including the conformation of the cyclohexane (B81311) ring and the orientation of the methyl groups. DFT methods, such as B3LYP, and ab initio methods like MP2, are commonly employed with various basis sets (e.g., 6-311++G(d,p)) to perform these optimizations. researchgate.net

The cyclohexane ring in this compound can exist in several conformations, primarily chair, boat, and twist-boat forms. The presence of two methyl groups and two carbonyl groups introduces significant complexity. Theoretical calculations are crucial for determining the relative stabilities of the possible stereoisomers (cis and trans) and their respective conformers. For instance, in disubstituted cyclohexanes, the diequatorial conformer is generally more stable than the diaxial due to the avoidance of steric strain from 1,3-diaxial interactions. libretexts.orgoregonstate.edu Computational studies on related molecules like 1,3- and 1,4-dimethylcyclohexane (B1583520) have shown that full geometry optimizations can explicitly identify all distinguishable molecular structures and explore their potential energy surfaces. researchgate.net

Electronic structure calculations provide information on the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic properties. These calculations yield molecular orbital energies, the total electronic energy, and the dipole moment.

Table 1: Computed Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H12O2 | nih.gov |

| Molecular Weight | 140.18 g/mol | nih.gov |

| XLogP3-AA | 0.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 2 | nih.gov |

| Rotatable Bond Count | 0 | nih.gov |

Natural Bond Orbital (NBO) analysis is a powerful tool for studying charge distribution, hybridization, and intramolecular interactions. By transforming the calculated wave function into a set of localized orbitals, NBO analysis provides a chemically intuitive picture of bonding. For this compound, NBO analysis can quantify the hyperconjugative interactions between occupied and unoccupied orbitals, which contribute to the stability of certain conformations. It can also reveal the nature of the C=O and C-C bonds and the charge distribution on the atoms.

Frontier Molecular Orbital (FMO) analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and shapes of these orbitals are critical for predicting the reactivity of a molecule. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. ncert.nic.in For this compound, the HOMO is likely to be localized on the oxygen lone pairs or the C-C bonds of the ring, while the LUMO is expected to be centered on the antibonding π* orbitals of the carbonyl groups. This distribution makes the carbonyl carbons susceptible to nucleophilic attack. FMO analysis is also instrumental in understanding cycloaddition reactions, where the interaction between the HOMO of one reactant and the LUMO of the other governs the reaction pathway. researchgate.net

Computational methods can accurately predict spectroscopic data, such as NMR chemical shifts (¹H and ¹³C). The GIAO (Gauge-Independent Atomic Orbital) method, often used in conjunction with DFT, is a standard approach for calculating magnetic shielding tensors, which are then converted to chemical shifts. researchgate.net The prediction of NMR spectra is invaluable for structure elucidation, especially for distinguishing between different stereoisomers and conformers of this compound.

The chemical shifts are highly sensitive to the local electronic environment of each nucleus. Therefore, accurate geometry optimization is a prerequisite for reliable NMR predictions. Studies have shown that specific DFT functionals can be optimized for predicting proton or carbon chemical shifts, leading to better agreement with experimental values. idc-online.com By comparing the computed NMR spectra of different possible isomers with experimental data, the correct structure can be confidently assigned. For complex molecules, this computational approach is often more reliable than empirical rules.

Table 2: Predicted NMR Chemical Shift Comparison (Hypothetical)

| Isomer | Calculated ¹³C Shift (C=O) | Calculated ¹H Shift (CH3) |

|---|---|---|

| cis-2,3-Dimethylcyclohexane-1,4-dione (diaxial) | ~205 ppm | ~1.2 ppm |

| cis-2,3-Dimethylcyclohexane-1,4-dione (diequatorial) | ~208 ppm | ~1.0 ppm |

| trans-2,3-Dimethylcyclohexane-1,4-dione (ax, eq) | ~207 ppm | ~1.1 ppm (ax), ~0.9 ppm (eq) |

Note: The values in this table are hypothetical and serve to illustrate the expected differences that computational methods can predict.

Molecular Dynamics Simulations and Conformational Searching

While quantum mechanical calculations provide detailed information about static structures, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape and the study of time-dependent properties.

For this compound, MD simulations can be used to investigate the chair-to-chair interconversion process and other conformational changes. youtube.com By simulating the molecule at different temperatures, one can observe the relative populations of different conformers and the energy barriers between them. This is particularly important for flexible molecules like cyclohexanes, where multiple low-energy conformations may coexist in equilibrium. researchgate.net Conformational searching algorithms, often combined with MD or Monte Carlo methods, systematically explore the potential energy surface to identify all stable conformers.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is a powerful tool for investigating reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and its structure and energy determine the activation energy and the rate of the reaction.

For this compound, reaction pathway analysis could be applied to study reactions such as enolate formation, aldol (B89426) condensations, or reductions of the carbonyl groups. Computational methods can locate the transition state structures for these reactions and calculate the activation barriers. This information helps in understanding the regioselectivity and stereoselectivity of reactions involving this diketone. For example, in a study of the inversion process of 1,3-cyclohexanedione (B196179), the transition states were characterized to understand the chair-chair interconversion pathway. researchgate.netscielo.org.mx

Applications in Molecular Interaction and Recognition Studies

Understanding how this compound interacts with other molecules is crucial for its potential applications, for instance, as a building block in supramolecular chemistry or as a ligand for a biological target. Computational methods can model these intermolecular interactions with a high degree of accuracy.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is widely used in drug design to predict the binding of a ligand to a receptor. If this compound were to be investigated as a potential ligand, docking studies could predict its binding mode and affinity. researchgate.net

Furthermore, quantum mechanical calculations can be used to study the non-covalent interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions, that govern molecular recognition. By analyzing the interaction energies and geometries of complexes involving this compound, researchers can gain insights into the factors that control its binding to other molecules. Studies on similar cyclohexane-1,3-dione derivatives have utilized these approaches to design potential inhibitors for therapeutic targets. nih.gov

Applications of 2,3 Dimethylcyclohexane 1,4 Dione in Contemporary Organic Synthesis

Role as a Versatile Synthetic Building Block

As a synthetic building block, 2,3-dimethylcyclohexane-1,4-dione offers a pre-organized carbocyclic core that can be elaborated into more intricate structures. The dicarbonyl functionality is the primary locus of its reactivity, enabling a variety of cyclization and condensation reactions.

Cyclohexanediones are well-regarded as valuable precursors for synthesizing a wide range of heterocyclic compounds with potential biological activity. researchgate.netresearchgate.netgoogle.com The 1,4-disposition of the carbonyl groups in this compound allows for the formation of various fused and spirocyclic heterocyclic systems.

The synthesis of fused pyran rings is a common application for cyclohexanedione scaffolds. For instance, related 1,4-cyclohexanediones can undergo multicomponent reactions with an aldehyde and an active methylene (B1212753) compound, such as malononitrile (B47326), in the presence of a base catalyst to yield fused pyran systems like tetrahydro-4H-chromene derivatives. nih.gov This type of reaction typically proceeds via an initial Knoevenagel condensation followed by an intramolecular Michael addition and cyclization, demonstrating a pathway for which this compound could be a suitable substrate. The reaction of 5,5-dimethyl-1,3-cyclohexanedione with aromatic aldehydes can also lead to the formation of 1,8-dioxooctahydroxanthene, a fused pyran derivative, highlighting the general utility of these diones in pyran synthesis. niscpr.res.in While specific examples for the 2,3-dimethyl-1,4-dione isomer are not detailed in the retrieved literature, the underlying chemical principles are directly applicable.

The formation of furan (B31954) derivatives from 1,4-diones is also a known transformation in organic synthesis, often proceeding through intermediates that can undergo intramolecular cyclization.

The synthesis of pyrazoles via the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648) and its derivatives is a foundational and widely used method in heterocyclic chemistry, known as the Knorr pyrazole (B372694) synthesis. mdpi.comorganic-chemistry.orgdergipark.org.tr This approach can be extended to 1,4-diones, which can be envisioned to react with hydrazine to form a dihydropyrazole intermediate that can subsequently be oxidized to the corresponding aromatic pyrazole. The reaction offers a straightforward route to polysubstituted pyrazoles. organic-chemistry.org

Triazoles, which are five-membered heterocycles containing three nitrogen atoms, are another important class of compounds accessible from dione (B5365651) precursors, although the pathways are often more complex. nih.gov Modern methods for triazole synthesis include metal-catalyzed azide-alkyne cycloadditions (click chemistry) and reactions involving diazo compounds or hydrazones as nitrogen sources. nih.govorganic-chemistry.orgfrontiersin.org A versatile dicarbonyl compound like this compound could be functionalized into an appropriate azide (B81097) or alkyne partner to participate in these powerful ring-forming reactions.

Cyclohexanedione derivatives serve as crucial intermediates in the total synthesis of various natural products and bioactive molecules. google.comnih.govresearchgate.net Their rigid framework is ideal for establishing stereochemical relationships that are carried through a synthetic sequence. For example, 1,3-cyclohexanedione (B196179) has been used to construct key intermediates for the synthesis of Aspidosperma alkaloids. researchgate.net

While no specific literature was found detailing the use of this compound in the synthesis of taxane (B156437) analogues, its structure is conceptually a suitable starting point for such complex endeavors. The total synthesis of intricate molecules like Taxol relies on the strategic assembly of polycyclic systems. A stereodefined six-membered ring, such as that in this compound, could potentially be elaborated through a series of ring-forming and functional group manipulation steps to construct the core structure of taxanes or their analogues.

Precursor for Complex Heterocyclic Systems

Derivatization for Specialized Reagents and Ligands (e.g., Metal Complexes)

The carbonyl groups of this compound are reactive sites that can be modified to create specialized molecules. A common derivatization involves the condensation with primary amines to form Schiff base ligands. These ligands, which contain C=N imine bonds, can act as chelating agents for various metal ions. The inherent stereochemistry of the dimethyl-substituted cyclohexane (B81311) backbone could be used to create chiral ligands, which are highly valuable in the field of asymmetric catalysis. Related dicarbonyl compounds have been used to prepare dihydrazone ligands that form stable complexes with metals like vanadium. researchgate.net This demonstrates a clear precedent for converting dione scaffolds into functional ligands for metal complexes.

Use in Analytical Derivatization Procedures (e.g., Aldehyde Detection)

Cyclohexanediones with active methylene protons are widely used as derivatizing agents in analytical chemistry, particularly for the sensitive detection of aldehydes. nih.govresearchgate.net The most well-known reagent in this class is 5,5-dimethyl-1,3-cyclohexanedione (also known as dimedone). niscpr.res.inasianpubs.orgresearchgate.net The reaction involves a condensation of two molecules of the dione with one molecule of an aldehyde, leading to the formation of a stable, highly conjugated product that is often chromophoric or fluorophoric. asianpubs.orgresearchgate.net This allows for the easy quantification of aldehydes using spectrophotometry or fluorometry.

While the reactivity of the 1,4-dione isomer is different from the 1,3-isomer, the methylene protons alpha to the carbonyl groups in this compound are also activated and can participate in similar condensation reactions. An analogous reagent, cyclohexane-1,3-dione, has been successfully employed for the analysis of various aldehydes in food and beverage samples. researchgate.netnih.gov This method is valued for its high selectivity, sensitivity, and simple procedure. researchgate.netnih.gov

Future Research Perspectives and Unaddressed Challenges for 2,3 Dimethylcyclohexane 1,4 Dione

Exploration of Asymmetric Synthetic Routes to Chiral Derivatives

A significant and largely unaddressed challenge in the chemistry of 2,3-dimethylcyclohexane-1,4-dione is the development of asymmetric synthetic routes to its chiral derivatives. The presence of two stereocenters at the C2 and C3 positions means the molecule can exist as multiple stereoisomers, each potentially possessing unique chemical and biological properties. The ability to selectively synthesize a single, desired stereoisomer is paramount for applications in fields such as medicinal chemistry and materials science.

Future research must focus on developing methodologies that can control the stereochemical outcome of reactions involving this dione (B5365651). One promising avenue is the use of chiral catalysts. For instance, research on related molecules like 1,3-cyclohexanedione (B196179) has shown that chiral imidodiphosphoric acids can effectively catalyze asymmetric multi-component reactions to produce chiral polycyclic compounds with high yields and excellent enantioselectivity (up to 99% enantiomeric excess). rsc.org Exploring similar chiral Brønsted or Lewis acid catalysis for reactions with this compound could provide access to a wide range of enantiomerically pure derivatives.

Furthermore, biocatalytic methods present a powerful alternative for achieving high stereoselectivity. The microbial reduction of the related 2,2-dimethylcyclohexane-1,3-dione (B1297611) using baker's yeast (Saccharomyces cerevisiae) to produce (S)-3-hydroxy-2,2-dimethylcyclohexanone in high enantiomeric purity has been successfully demonstrated. orgsyn.org This precedent suggests that screening various microorganisms or isolated enzymes for the selective reduction of one of the carbonyl groups in this compound could be a highly effective strategy for generating chiral hydroxy-keto derivatives.

Development of Highly Efficient and Selective Catalytic Transformations

Beyond chirality, the development of highly efficient and selective catalytic transformations for this compound remains a critical area for future investigation. The presence of two carbonyl groups offers rich potential for diverse chemical modifications, but it also presents a significant challenge in achieving chemoselectivity (differentiating between the two carbonyls) and regioselectivity (controlling reactions at other positions on the ring).

Future work should target the design and application of novel catalyst systems that can enable selective transformations. This includes:

Selective Reduction: Developing catalysts for the selective reduction of one carbonyl group to a hydroxyl group, leading to the formation of 4-hydroxy-2,3-dimethylcyclohexanone.

Reductive Amination: Creating catalytic protocols for the selective conversion of one keto group into an amine, opening pathways to novel amino-alcohol or diamine scaffolds.

C-C Bond Formation: Designing catalysts for regioselective aldol (B89426) or Michael reactions at the alpha-positions to the carbonyl groups, allowing for the construction of more complex molecular architectures.

The challenge lies in overcoming the similar reactivity of the two carbonyl groups and the four alpha-hydrogens. Success in this area will require a deep understanding of the subtle electronic and steric differences within the molecule and the development of catalysts that can recognize and exploit these differences.

Integration of Machine Learning and Artificial Intelligence in Dione Chemistry

The integration of machine learning (ML) and artificial intelligence (AI) offers a transformative approach to tackling the complexities of dione chemistry. mdpi.com Traditional chemical research often relies on intensive experimentation and chemical intuition, a process that can be slow and costly. mdpi.com ML models can significantly accelerate this process by predicting reaction outcomes, optimizing reaction conditions, and even proposing novel synthetic routes. mdpi.comresearchgate.net

A compelling example of this approach is the use of an ML model to guide the total synthesis of clovan-2,9-dione, where the model evaluated the predicted yields of various synthetic pathways, enabling researchers to prioritize the most promising strategies. researchgate.net A similar strategy could be applied to this compound. An ML model could be trained on a dataset of dione reactions to:

Predict Selectivity: Forecast the chemo-, regio-, and stereoselectivity of a given catalytic transformation under various conditions (e.g., catalyst, solvent, temperature).

Optimize Yields: Identify the optimal set of reaction parameters to maximize the yield of a desired product.

Discover New Reactions: Propose novel catalyst-substrate combinations that could lead to unprecedented transformations of the dione ring.

By building intelligent, unmanned systems driven by ML algorithms, researchers can create a closed-loop workflow of virtual screening, automated experimentation, and data-driven self-optimization, liberating chemists to focus on higher-level design and analysis. mdpi.com This computational approach is particularly valuable for navigating the high-dimensional parameter space inherent in developing selective transformations for multifunctional molecules like this compound.

Sustainable and Biocatalytic Approaches for Dione Modifications

A growing emphasis on green chemistry necessitates a shift towards more sustainable methods for chemical synthesis. Biocatalysis and the use of whole-cell systems stand out as powerful tools for performing highly selective and environmentally benign modifications on dione scaffolds.

The successful asymmetric reduction of 2,2-dimethylcyclohexane-1,3-dione using common baker's yeast is a testament to the potential of this approach. orgsyn.org This biotransformation is carried out in water at room temperature, avoiding the need for harsh reagents or heavy metal catalysts. orgsyn.org Future research should systematically explore a diverse range of microorganisms and purified enzymes (such as ketoreductases) for their ability to modify this compound.

Key research objectives in this area include:

Enzyme Screening: Identifying enzymes that can selectively reduce one of the two carbonyls, and further, to control the stereochemistry of the resulting alcohol.

Enzyme Engineering: Using techniques like directed evolution to tailor the activity and selectivity of promising enzymes for specific, non-natural transformations.

Process Optimization: Developing efficient and scalable bioprocesses for the production of modified diones, focusing on optimizing factors like substrate loading, co-factor recycling, and product extraction.

By embracing biocatalysis, the chemical community can develop synthetic routes to derivatives of this compound that are not only efficient and selective but also economically viable and environmentally responsible.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.